Cas no 216144-45-5 ([4-(4-methylpiperazin-1-yl)phenyl]methanamine)
[4-(4-methylpiperazin-1-yl)phenyl]methanamine Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Methylpiperazin-1-yl)benzylamine
- [4-(4-methylpiperazin-1-yl)phenyl]methanamine
- 4-(4-METHYLPIPERAZINO)BENZYLAMINE
- 1-(4-Aminomethylphenyl)-4-methylpiperazine
- [[4-(4-Methyl-1-piperazinyl)phenyl]methyl]amine
- 4-(4-methyl-piperazin-1-yl)-benzylamine
- MZFQGKRIWIKPBT-UHFFFAOYSA-N
- AKOS000218465
- [4-(4-METHYLPIPERAZINO)PHENYL]METHANAMINE
- [4-(4-methylpiperazin-1-yl)benzyl]amine
- 216144-45-5
- MFCD03086117
- EN300-229881
- A4644
- AC-3590
- (4-(4-methylpiperazin-1-yl)phenyl)methanamine
- (4-(4-METHYLPIPERAZIN-1-YL)-BENZYLAMINE
- FS-2093
- W-206656
- CS-W019366
- FT-0616655
- DTXSID30380125
- SCHEMBL111714
- SDCCGMLS-0066015.P001
- Benzenemethanamine, 4-(4-methyl-1-piperazinyl)-
- DB-003940
- 1-[4-(4-methylpiperazin-1-yl)phenyl]methanamine
- 4-(4-Methylpiperazin-1-yl)Benzyl-amine
- STK349836
- ALBB-020974
-
- MDL: MFCD03086117
- Inchi: 1S/C12H19N3/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12/h2-5H,6-10,13H2,1H3
- InChI Key: MZFQGKRIWIKPBT-UHFFFAOYSA-N
- SMILES: N1(C2C=CC(CN)=CC=2)CCN(C)CC1
Computed Properties
- Exact Mass: 205.15800
- Monoisotopic Mass: 205.158
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.5A^2
- XLogP3: 0.7
Experimental Properties
- Color/Form: Solid
- Density: 1.065
- Boiling Point: 154-156 ºC (1.5 mmHg)
- Flash Point: 163.2°C
- Refractive Index: 1.569
- PSA: 32.50000
- LogP: 1.60030
[4-(4-methylpiperazin-1-yl)phenyl]methanamine Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: R34
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- Safety Term:S26;S36/37/39;S45
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Risk Phrases:R34
[4-(4-methylpiperazin-1-yl)phenyl]methanamine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
[4-(4-methylpiperazin-1-yl)phenyl]methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM112215-5g |
(4-(4-methylpiperazin-1-yl)phenyl)methanamine |
216144-45-5 | 95% | 5g |
$102 | 2021-08-06 | |
| Chemenu | CM112215-10g |
(4-(4-methylpiperazin-1-yl)phenyl)methanamine |
216144-45-5 | 95% | 10g |
$163 | 2021-08-06 | |
| Chemenu | CM112215-25g |
(4-(4-methylpiperazin-1-yl)phenyl)methanamine |
216144-45-5 | 95% | 25g |
$281 | 2021-08-06 | |
| Fluorochem | 033776-5g |
4-(4-Methylpiperazino)benzylamine |
216144-45-5 | 95% | 5g |
£108.00 | 2022-03-01 | |
| Fluorochem | 033776-10g |
4-(4-Methylpiperazino)benzylamine |
216144-45-5 | 98% | 10g |
£147.00 | 2021-07-02 | |
| Fluorochem | 033776-25g |
4-(4-Methylpiperazino)benzylamine |
216144-45-5 | 95% | 25g |
£342.00 | 2022-03-01 | |
| AstaTech | 50202-1/G |
(4-(4-METHYLPIPERAZIN-1-YL)-BENZYLAMINE |
216144-45-5 | 95% | 1g |
$123 | 2023-09-17 | |
| AstaTech | 50202-5/G |
(4-(4-METHYLPIPERAZIN-1-YL)-BENZYLAMINE |
216144-45-5 | 95% | 5g |
$388 | 2023-09-17 | |
| AstaTech | 50202-25/G |
(4-(4-METHYLPIPERAZIN-1-YL)-BENZYLAMINE |
216144-45-5 | 95% | 25/G |
$335 | 2022-06-02 | |
| Fluorochem | 033776-1g |
4-(4-Methylpiperazino)benzylamine |
216144-45-5 | 95% | 1g |
£25.00 | 2022-03-01 |
[4-(4-methylpiperazin-1-yl)phenyl]methanamine Suppliers
[4-(4-methylpiperazin-1-yl)phenyl]methanamine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on [4-(4-methylpiperazin-1-yl)phenyl]methanamine
Recent Advances in the Study of 216144-45-5 and [4-(4-methylpiperazin-1-yl)phenyl]methanamine in Chemical Biology and Pharmaceutical Research
The compound with CAS number 216144-45-5 and its derivative, [4-(4-methylpiperazin-1-yl)phenyl]methanamine, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are of particular interest due to their potential applications in drug discovery and development, especially in the context of targeting specific biochemical pathways. This research briefing aims to provide an overview of the latest findings related to these compounds, focusing on their synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of 216144-45-5 as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural features, including the presence of a piperazine ring, make it a versatile scaffold for the development of novel therapeutics. Researchers have successfully utilized this compound to synthesize derivatives that exhibit promising activity against a range of biological targets, including enzymes and receptors implicated in diseases such as cancer and neurological disorders.
One of the most notable derivatives of 216144-45-5 is [4-(4-methylpiperazin-1-yl)phenyl]methanamine. This compound has been the subject of several recent investigations due to its potential as a modulator of neurotransmitter systems. Preliminary studies suggest that it may interact with dopamine and serotonin receptors, making it a candidate for the treatment of psychiatric conditions such as depression and schizophrenia. Additionally, its pharmacokinetic properties, including bioavailability and metabolic stability, have been evaluated in preclinical models, with encouraging results.
In terms of synthetic methodologies, recent advancements have focused on optimizing the production of 216144-45-5 and its derivatives. Green chemistry approaches, such as the use of catalytic systems and solvent-free reactions, have been employed to enhance the efficiency and sustainability of the synthesis process. These innovations not only improve yield and purity but also align with the growing emphasis on environmentally friendly practices in pharmaceutical manufacturing.
The biological evaluation of [4-(4-methylpiperazin-1-yl)phenyl]methanamine has revealed its potential as a multitarget agent. In vitro and in vivo studies have demonstrated its ability to modulate multiple signaling pathways, including those involved in inflammation and apoptosis. These findings suggest that this compound could have broad therapeutic applications, ranging from oncology to immunology. Furthermore, structure-activity relationship (SAR) studies have provided insights into the molecular determinants of its activity, paving the way for the design of more potent and selective analogs.
Despite these promising developments, challenges remain in the clinical translation of these compounds. Issues such as toxicity, off-target effects, and formulation stability need to be addressed through further research. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance the development of these molecules into viable therapeutic agents.
In conclusion, the ongoing research on 216144-45-5 and [4-(4-methylpiperazin-1-yl)phenyl]methanamine underscores their potential as valuable tools in drug discovery. The integration of synthetic chemistry, biological evaluation, and computational modeling will be crucial in unlocking their full therapeutic potential. As the field continues to evolve, these compounds are likely to play an increasingly important role in addressing unmet medical needs.
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